2-Amino-[1,8]naphthyridine-3-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-1,8-naphthyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-5-7-4-6-2-1-3-12-9(6)13-8(7)11/h1-4H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKUSQCSHYQNHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490975 | |
| Record name | 2-Amino-1,8-naphthyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15935-95-2 | |
| Record name | 2-Amino-1,8-naphthyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Amino-1,8-naphthyridine-3-carbonitrile (CAS 15935-95-2)
[1][2][3]
Executive Summary
2-Amino-1,8-naphthyridine-3-carbonitrile (C
Its primary significance lies in two domains:
-
Neurodegenerative Therapeutics: It serves as a bioisostere of tacrine (the first FDA-approved cholinesterase inhibitor), offering a template for developing Acetylcholinesterase (AChE) inhibitors with reduced hepatotoxicity.
-
Nucleic Acid Recognition: The 2-amino-1,8-naphthyridine motif exhibits specific hydrogen-bonding complementarity to cytosine and guanine, making it a critical tool in designing small molecules that target DNA/RNA mismatches.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10]
| Property | Specification |
| CAS Number | 15935-95-2 |
| IUPAC Name | 2-Amino-1,8-naphthyridine-3-carbonitrile |
| Molecular Formula | C |
| Molecular Weight | 170.17 g/mol |
| Core Scaffold | 1,8-Naphthyridine (Diazanaphthalene) |
| Key Functional Groups | Primary Amine (-NH |
| Physical State | Pale yellow to orange solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water |
Synthetic Chemistry: The Friedländer-Type Cyclization[11]
The most robust route to CAS 15935-95-2 involves the condensation of 2-aminopyridine-3-carbaldehyde with malononitrile . This reaction exploits the high reactivity of the aldehyde and the nucleophilicity of the adjacent amino group.
Mechanistic Pathway
The synthesis proceeds via a tandem Knoevenagel condensation followed by an intramolecular Pinner-type cyclization .
-
Activation: A base (typically piperidine) deprotonates malononitrile.
-
Condensation: The carbanion attacks the aldehyde of 2-aminopyridine-3-carbaldehyde, eliminating water to form an arylidenemalononitrile intermediate.
-
Cyclization: The ring nitrogen (or the amino group, depending on tautomerism) attacks the nitrile carbon.
-
Aromatization: Tautomeric rearrangement yields the stable 2-amino-1,8-naphthyridine core.
Visualization of Synthesis Logic
Figure 1: Synthetic pathway via modified Friedländer condensation.
Experimental Protocol: Synthesis & Characterization
Objective: Synthesis of 2-Amino-1,8-naphthyridine-3-carbonitrile.
Reagents[12]
-
2-Aminopyridine-3-carbaldehyde (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Piperidine (Catalytic amount, ~3-5 drops)
-
Ethanol (Absolute, as solvent)
Step-by-Step Procedure
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine-3-carbaldehyde (5 mmol) in 15 mL of absolute ethanol.
-
Addition: Add malononitrile (5.5 mmol) to the solution.
-
Catalysis: Add 3–5 drops of piperidine. The solution may change color (often darkening) indicating the formation of the Knoevenagel intermediate.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (eluent: Ethyl Acetate/Hexane 1:1).
-
Workup: Cool the reaction mixture to room temperature. A precipitate should form.
-
Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted malononitrile and catalyst.
-
Purification: Recrystallize the crude solid from DMF/Ethanol or Ethanol/Water mixture to obtain the pure product as yellow crystals.
Characterization Standards
-
IR Spectroscopy: Look for the sharp nitrile stretch (
) at ~2210–2220 cm and the amine doublet ( ) at 3400–3200 cm . -
H NMR (DMSO-d
):- ~8.5–9.0 ppm (Singlet, H-4 proton of the naphthyridine ring).
- ~7.0–8.5 ppm (Multiplets, protons of the pyridine ring).[2]
-
~7.5–8.0 ppm (Broad Singlet,
, exchangeable with D O).
Medicinal Chemistry Applications
Acetylcholinesterase (AChE) Inhibition
The 2-amino-1,8-naphthyridine scaffold acts as a bioisostere for tacrine (1,2,3,4-tetrahydroacridin-9-amine).
-
Mechanism: The planar tricyclic system intercalates into the aromatic gorge of AChE, stacking between Trp84 and Phe330.
-
Advantage: Unlike tacrine, which has significant hepatotoxicity, naphthyridine derivatives often exhibit better safety profiles due to altered metabolic pathways (reduced formation of reactive quinone methides).
-
Design Strategy: The C3-carbonitrile group serves as a handle for further functionalization (e.g., conversion to tetrazoles or amides) to reach the peripheral anionic site (PAS) of the enzyme.
Nucleic Acid Binding
Researchers utilize this specific CAS as a building block for dimeric naphthyridines .
-
Function: The hydrogen bonding pattern of the 2-amino-1,8-naphthyridine edge (Donor-Acceptor-Acceptor) is complementary to the Guanine edge.[3]
-
Application: Small molecules derived from this scaffold are used to stabilize DNA/RNA bulges or detect single-nucleotide polymorphisms (SNPs), particularly cytosine-cytosine mismatches.
Biological Logic Visualization
Figure 2: Biological targets and mechanisms of action.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this CAS is limited, it should be handled with the precautions standard for aminopyridines and nitriles .
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin. Aminopyridines can block potassium channels, potentially leading to seizures or cardiac arrhythmias at high doses.
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during synthesis, especially when heating with piperidine.
References
-
Sigma-Aldrich. 2-Amino-1,8-naphthyridine-3-carbonitrile Product Specification. Link
-
Madaan, A., et al. (2020). "Synthesis of 1,8-naphthyridines: a recent update." Chemistry of Heterocyclic Compounds. Link
-
Naveed, M. K., et al. (2015).[4] "One-Pot Three Component Synthesis of Highly Functionalized Novel 1,8-Naphthyridine Derivatives." Asian Journal of Chemistry. Link
-
Nakatani, K., et al. (2022). "Structure-Binding Relationship of 2-Amino-1,8-Naphthyridine Dimers." Osaka University Research. Link
-
BenchChem. Technical Guide: Synthesis of 2-Amino-3-cyanopyridine Derivatives. Link
molecular structure of 2-Amino-naphthyridine-3-carbonitrile
An In-depth Technical Guide to the Molecular Structure of 2-Amino-[1][2]naphthyridine-3-carbonitrile
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, renowned for its versatile biological activities.[3][4] This bicyclic system, composed of two fused pyridine rings, serves as the core for numerous therapeutic agents, demonstrating properties that span from anticancer and antimicrobial to anti-inflammatory and antiviral activities.[5][6][7] Its rigid, planar structure and defined hydrogen bonding capabilities allow it to effectively interact with a variety of biological targets.
Within this important class of compounds, 2-Amino-[1][2]naphthyridine-3-carbonitrile (CAS No: 15935-95-2) emerges as a particularly valuable building block. The strategic placement of an amino group at the C2 position and a carbonitrile group at the C3 position creates a molecule with a unique electronic profile and multiple reactive sites, making it an ideal precursor for the synthesis of more complex, biologically active derivatives.
This guide provides a comprehensive technical overview of the molecular structure of 2-Amino-[1][2]naphthyridine-3-carbonitrile. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, structural characterization, and its pivotal role in the development of novel therapeutics.
Part 1: Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its reactivity, interactions, and ultimate utility. 2-Amino-[1][2]naphthyridine-3-carbonitrile is a compact yet functionally rich molecule whose properties are a direct consequence of its unique structural arrangement.
Core Chemical Identity
A summary of the fundamental properties of the molecule is presented below.
| Property | Value | Source |
| Systematic Name | 2-Amino-1,8-naphthyridine-3-carbonitrile | [8] |
| CAS Number | 15935-95-2 | |
| Molecular Formula | C₉H₆N₄ | |
| Molecular Weight | 170.17 g/mol | |
| Physical Form | Solid |
Structural Elucidation
The structure of 2-Amino-[1][2]naphthyridine-3-carbonitrile is defined by three key components: the 1,8-naphthyridine core, the C2-amino group, and the C3-carbonitrile group.
-
The 1,8-Naphthyridine Core: This fused heterocyclic system provides a rigid, planar backbone. The two nitrogen atoms within the rings act as hydrogen bond acceptors, a critical feature for binding to biological macromolecules. The aromatic nature of the rings contributes to their stability and allows for π-π stacking interactions, which are often observed in ligand-receptor binding.[9]
-
C2-Amino Group (-NH₂): As a potent electron-donating group, the amino substituent significantly influences the electron density of the aromatic system. This activation makes the naphthyridine ring more susceptible to electrophilic substitution and modulates the basicity of the ring nitrogens. The primary amine also serves as a crucial hydrogen bond donor, further enhancing the molecule's ability to form stable complexes with biological targets.
-
C3-Carbonitrile Group (-C≡N): In contrast to the amino group, the nitrile moiety is strongly electron-withdrawing. This electronic push-pull relationship across the C2-C3 bond creates a unique dipole moment and influences the molecule's overall reactivity. The nitrile group is also a versatile synthetic handle; it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a gateway to a diverse array of derivatives.[6]
Part 2: Synthesis and Mechanistic Rationale
The construction of the 2-Amino-[1][2]naphthyridine-3-carbonitrile scaffold is typically achieved through a well-established pathway in heterocyclic chemistry. The most common approach involves the condensation of 2-aminopyridine-3-carbaldehyde with an active methylene nitrile, such as malononitrile, in a process analogous to the Friedländer annulation.
Proposed Synthetic Workflow
The synthesis is a logical, multi-step process that begins with readily available starting materials and proceeds through key intermediates to yield the final product. The causality behind this workflow is rooted in the fundamental reactivity of the chosen reagents.
Caption: Proposed synthetic workflow for 2-Amino-[1][2]naphthyridine-3-carbonitrile.
Mechanistic Causality
-
Step 1: Vilsmeier-Haack Reaction: 2-Aminopyridine is first formylated to introduce a carbonyl group, which is essential for the subsequent cyclization. The Vilsmeier reagent (formed from POCl₃ and DMF) is a mild electrophile that preferentially attacks the electron-rich C3 position of the activated pyridine ring.
-
Step 2: Condensation and Annulation: The resulting 2-amino-3-formylpyridine undergoes a Knoevenagel condensation with malononitrile, catalyzed by a weak base like piperidine. The base deprotonates the acidic methylene group of malononitrile, creating a nucleophile that attacks the aldehyde. The subsequent intramolecular cyclization (Friedländer annulation) and aromatization via loss of water yield the stable 1,8-naphthyridine ring system.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for synthesizing substituted 2-aminopyridine and 2-aminonaphthyridine derivatives.[2][10]
Objective: To synthesize 2-Amino-[1][2]naphthyridine-3-carbonitrile.
Materials:
-
2-Amino-3-formylpyridine
-
Malononitrile
-
Ethanol (Absolute)
-
Piperidine
-
Reflux condenser, heating mantle, round-bottom flask, magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-amino-3-formylpyridine (10 mmol) and malononitrile (11 mmol) in absolute ethanol (40 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.5 mL) to the mixture. The catalyst is crucial for deprotonating the malononitrile, initiating the condensation.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[2]
-
Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, washing with cold ethanol to remove unreacted starting materials and impurities.
-
Drying & Characterization: Dry the product under vacuum. The resulting solid should be characterized by IR, NMR, and Mass Spectrometry to confirm its identity and purity.
Part 3: Spectroscopic and Structural Characterization
The characterization of the synthesized product is a self-validating system that confirms the successful formation of the target molecule. Each spectroscopic technique provides a unique piece of the structural puzzle.
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic signatures for 2-Amino-[1][2]naphthyridine-3-carbonitrile, based on data from closely related analogs.[6][10]
| Technique | Feature | Expected Value / Observation | Rationale |
| IR (KBr) | C≡N Stretch | ~2210 - 2240 cm⁻¹ | Characteristic sharp absorption for a nitrile group. |
| N-H Stretch (Amine) | ~3300 - 3500 cm⁻¹ | Broad absorption due to symmetric and asymmetric stretching of the -NH₂ group. | |
| ¹H NMR | Aromatic Protons | δ 7.0 - 9.0 ppm | Multiple signals (doublets, triplets, or doublets of doublets) corresponding to the protons on the naphthyridine core. |
| Amine Protons | δ ~5.0 - 6.0 ppm | A broad singlet that may exchange with D₂O. | |
| ¹³C NMR | Aromatic Carbons | δ 110 - 160 ppm | Multiple signals for the nine distinct carbons in the aromatic system. |
| Nitrile Carbon (C≡N) | δ ~115 - 118 ppm | A characteristic quaternary carbon signal in the upfield region of the aromatic spectrum. | |
| Mass Spec (ESI) | [M+H]⁺ | m/z 171.07 | Corresponds to the molecular weight of the protonated molecule (C₉H₇N₄⁺). |
Standardized Characterization Protocols
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those of the amino group.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 or 400 MHz spectrometer. Integrate the signals to determine proton ratios and analyze the splitting patterns (J-coupling) to deduce the connectivity of the aromatic protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a count of the unique carbon atoms in the molecule.
-
Data Interpretation: Compare the observed chemical shifts and coupling constants with the predicted values and data from known naphthyridine derivatives to confirm the structure.[11]
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the key functional group frequencies, paying close attention to the sharp C≡N stretch and the broad N-H stretches, to validate the presence of the nitrile and amino groups.[10]
Part 4: Applications in Drug Discovery
The 2-Amino-[1][2]naphthyridine-3-carbonitrile scaffold is not merely a synthetic curiosity; it is a launchpad for the development of potent therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities.
Therapeutic Potential
The inherent structural features of the naphthyridine core, combined with the versatile amino and nitrile functional groups, have enabled its use in developing agents for various diseases.
Caption: Therapeutic applications derived from the 2-Amino-[1][2]naphthyridine-3-carbonitrile scaffold.
Role as a Pharmacophore and Intermediate
-
Anticancer Activity: Naphthyridine derivatives have been shown to exhibit anticancer effects by inhibiting critical enzymes like topoisomerase II and various protein kinases.[5][12] The 2-amino group can be readily derivatized to introduce side chains that enhance binding affinity and selectivity for specific kinase targets.
-
Anti-tubercular Activity: Recent studies have highlighted the potent anti-mycobacterial properties of 1,8-naphthyridine-3-carbonitrile derivatives.[6][13] For instance, compounds where the 2-position is linked to a piperazine moiety have shown significant activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[6][13]
-
Antimicrobial Agents: The 1,8-naphthyridine core is famously the basis for nalidixic acid, a foundational quinolone antibiotic.[7] The 2-amino-3-carbonitrile scaffold provides a modern entry point to novel analogs with potential activity against drug-resistant bacterial strains.
The synthetic versatility of the nitrile and amino groups allows for the systematic exploration of the structure-activity relationship (SAR), enabling medicinal chemists to fine-tune the molecule's properties to optimize potency, selectivity, and pharmacokinetic profiles.
Conclusion
2-Amino-[1][2]naphthyridine-3-carbonitrile is a molecule of significant strategic importance in modern medicinal chemistry. Its structure, characterized by an electron-rich amino group and an electron-poor nitrile group on a rigid heterocyclic core, provides a unique combination of physicochemical properties and synthetic potential. The straightforward and logical synthetic pathways to this compound, coupled with clear spectroscopic handles for its characterization, make it an accessible and valuable tool for researchers. As the demand for novel therapeutics continues to grow, the role of versatile scaffolds like 2-Amino-[1][2]naphthyridine-3-carbonitrile as a foundation for the next generation of drugs is set to expand even further.
References
-
Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective... - ResearchGate. Available at: [Link]
-
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Publishing. Available at: [Link]
-
SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE | TSI Journals. Available at: [Link]
-
Growth and characterization of 2-amino-3-nitropyridine crystals. Available at: [Link]
-
Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers: Role of Linkage Positions on DNA and RNA Recognition - NIH. Available at: [Link]
-
Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Available at: [Link]
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC - NIH. Available at: [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. Available at: [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing). Available at: [Link]
-
Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - NIH. Available at: [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives - PMC - NIH. Available at: [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. Available at: [Link]
-
1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed. Available at: [Link]
-
The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1 | The Journal of Organic Chemistry. Available at: [Link]
-
Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed. Available at: [Link]
-
Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine - ResearchGate. Available at: [Link]
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- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
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Technical Guide: Known Derivatives of 2-Amino-1,8-Naphthyridine-3-Carbonitrile
Executive Summary
The 2-amino-1,8-naphthyridine-3-carbonitrile scaffold represents a privileged structure in medicinal chemistry, characterized by a fused bicyclic pyridine system with high electron deficiency and significant hydrogen-bonding potential. This guide analyzes the structural versatility and therapeutic applications of this pharmacophore, specifically focusing on its derivatives in neurodegenerative therapeutics (Alzheimer’s Disease) , oncology , and antimicrobial drug discovery .
This document synthesizes data from recent structure-activity relationship (SAR) studies, detailing the synthetic pathways (Friedländer and multicomponent reactions) and quantitative biological profiles of key derivatives.
Part 1: Structural Architecture & Synthetic Logic
The Pharmacophore
The core structure consists of a 1,8-naphthyridine ring substituted at the C2 position with an amino group (–NH₂) and at the C3 position with a nitrile group (–CN).[1]
-
C2-Amino Group: Acts as a hydrogen bond donor; critical for anchoring the molecule in enzyme active sites (e.g., the catalytic anionic site of AChE).
-
C3-Nitrile Group: Enhances the electrophilicity of the ring and serves as a handle for further cyclization (e.g., to form tricyclic pyrimido-fused systems).
-
N1/N8 Nitrogens: Provide hydrogen bond acceptor sites, influencing solubility and pharmacokinetic profiles.
Synthetic Pathways
The synthesis of these derivatives predominantly relies on the Friedländer condensation or Multicomponent Reactions (MCRs) . The choice of pathway dictates the substitution pattern at the C4 position.
Diagram 1: Retrosynthetic Analysis & Reaction Flow
Caption: Logical flow of the multicomponent synthesis forming the naphthyridine core, highlighting divergence points for derivatization.
Validated Protocol: Green Synthesis via Choline Hydroxide
A self-validating protocol for the synthesis of the core scaffold using environmentally benign conditions (Water/Choline Hydroxide).[2]
Protocol Parameters:
-
Precursors: 2-aminonicotinaldehyde (1.0 equiv), Malononitrile (1.0 equiv), Acetophenone derivative (1.0 equiv).
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in deionized water (1 mL).
-
Addition: Sequentially add malononitrile and the ketone substrate.
-
Catalysis: Add Choline Hydroxide (45 wt% in H₂O, 1 mol%).
-
Reaction: Stir at 50°C for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).
-
Work-up: Upon completion, cool to room temperature. The product typically precipitates. Filter the solid, wash with water/ethanol, and recrystallize from ethanol.
-
Validation:
-
IR: Look for sharp –CN stretch at ~2200–2210 cm⁻¹.
-
¹H NMR: Confirm disappearance of aldehyde proton (~10 ppm) and appearance of aromatic naphthyridine protons.
-
Part 2: Neurodegenerative Therapeutics (Alzheimer’s Disease)[5]
The most prominent application of 2-amino-1,8-naphthyridine-3-carbonitriles is in the development of Multi-Target Directed Ligands (MTDLs) for Alzheimer’s Disease. These derivatives are often designed as hybrids with Tacrine (a known AChE inhibitor) to reduce hepatotoxicity while maintaining potency.
Mechanism of Action
These hybrids function as dual-binding site inhibitors of Acetylcholinesterase (AChE):
-
Catalytic Anionic Site (CAS): The tacrine moiety intercalates here.
-
Peripheral Anionic Site (PAS): The naphthyridine ring stacks against aromatic residues (Trp286) at the PAS, preventing Amyloid-β (Aβ) aggregation which is catalyzed by AChE.
Key Derivatives & Data
The following table summarizes the potency of key hybrids compared to standard drugs.
| Compound ID | Structure Description | Target | IC₅₀ (nM) | Selectivity (AChE/BChE) | Reference |
| Tacrine | Standard Drug | hAChE | 424 | Low | [4] |
| SCR-1693 | Tacrine-Naphthyridine Hybrid | hAChE | 768 | High | [5] |
| Compound 67a | 2-amino-pyridine precursor* | hAChE | 9.4 | 703 (SI) | [5] |
| ANA-12 | Piperazinyl-naphthyridine | M. tb | N/A | N/A | [1] |
Note: Compound 67a is a highly potent precursor often cyclized into the naphthyridine system; SCR-1693 represents the fully cyclized hybrid.
Biological Insight: The linker length between the tacrine and naphthyridine moieties is critical. A linker of 3–4 methylene units typically provides optimal spanning of the AChE gorge, maximizing dual-site binding.
Part 3: Oncology & Antimicrobial Applications[1][6]
Anticancer Activity (Cytotoxicity)
Derivatives substituted at the C3 (carboxamide/carbonitrile) and C4 positions exhibit cytotoxicity against various cancer cell lines. The mechanism often involves DNA intercalation or Topoisomerase II inhibition due to the planar nature of the tricyclic/bicyclic system.
-
Compound 12: 1,8-naphthyridine-3-carboxamide derivative.[1][5][6]
-
Compound 47: Halogen-substituted derivative.[7]
-
Activity: IC₅₀ = 0.41 µM against K-562 (Leukemia).
-
Anti-Tuberculosis (TB) Activity
Recent studies [1] have highlighted the "ANA" series (1,8-naphthyridine-3-carbonitrile analogues).[1]
-
Lead Compound: ANA-12
-
Structure: 2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile.[1]
-
Potency: MIC = 6.25 µg/mL against M. tuberculosis H37Rv.[1][8]
-
Significance: Comparable potency to Ethambutol, with a Selectivity Index (SI) ≥ 11, indicating low toxicity to host cells.
Diagram 2: Structure-Activity Relationship (SAR) Map
Caption: SAR map illustrating how specific structural modifications at positions 2, 3, and 4 dictate therapeutic efficacy.
References
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances / NIH. [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]
-
1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators. Current Topics in Medicinal Chemistry. [Link]
-
The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease. Herald Scholarly Open Access. [Link]
-
Anticancer and Immunomodulatory Activities of Novel 1,8-naphthyridine Derivatives. NIH / PubMed. [Link]
Sources
- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
overcoming solubility issues with 2-Amino-naphthyridine-3-carbonitrile in vitro assays
Technical Support Center: 2-Amino-naphthyridine-3-carbonitrile Status: Active | Ticket: #SOL-NAP-003 | Priority: High
Executive Summary: The Scaffold Challenge
Welcome to the technical support hub for 2-Amino-naphthyridine-3-carbonitrile . This scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore for kinase inhibitors (e.g., MK2, CK1) and anti-infectives.
The Core Problem: This molecule possesses a rigid, planar heterocyclic core with strong intermolecular
-
Incomplete dissolution in standard DMSO stocks.
-
"Crash-out" precipitation upon transfer to aqueous buffers.
-
Colloidal aggregation , leading to promiscuous inhibition (False Positives).
Module 1: Stock Solution Architecture
Root Cause Analysis: Most solubility failures begin before the assay starts. DMSO is hygroscopic; water uptake drastically reduces the solubility of naphthyridine derivatives.[1]
Q: My compound won't dissolve completely in DMSO, or precipitates after freezing. Why?
Diagnosis: Your DMSO likely contains trace water.[1][2] 2-Amino-naphthyridine-3-carbonitrile is highly sensitive to the "antisolvent" effect of water. Even 1% water content in DMSO can decrease solubility by 50% for rigid planar heterocycles.
Protocol: The Anhydrous Stock Preparation
-
Source: Use only anhydrous DMSO (sealed under argon/nitrogen). Do not use "squirt bottle" DMSO sitting on the bench.
-
Vessel: Weigh compound into a glass vial (avoid polystyrene, which can leach plasticizers).
-
Dissolution:
-
Add DMSO to achieve a 10 mM or 20 mM concentration. Avoid 100 mM stocks for this scaffold.
-
Sonication: Sonicate in a water bath at 37°C for 10–15 minutes. Visual clarity is not enough; micro-crystals may persist.
-
-
Storage: Aliquot immediately into single-use amber tubes. Store at -20°C.
-
Critical: Do not freeze-thaw more than 3 times.
-
Module 2: The "Crash-Out" Prevention (Assay Dilution)
Root Cause Analysis: Direct transfer from 100% DMSO to aqueous buffer creates a local supersaturation spike, forcing the compound out of solution immediately.
Q: When I add my compound to the assay buffer, the solution turns cloudy or I get erratic data points.
Diagnosis: You are experiencing "kinetic precipitation." The mixing rate cannot overcome the high lattice energy of the naphthyridine core.
Protocol: The Intermediate Dilution Step (Step-Down Method)
Do not jump from 10 mM stock
-
Step 1 (100x Stock): Dilute your 10 mM DMSO stock to 1 mM in 100% DMSO .
-
Step 2 (10x Intermediate): Dilute the 1 mM stock to 100
M using a buffer containing 5-10% DMSO .-
Why: This keeps the compound solubilized while introducing water gradually.
-
-
Step 3 (1x Final): Dilute the 100
M intermediate into the final assay well to reach 10 M .-
Result: Final DMSO is <1%, but the compound has equilibrated.
-
Visualization: Solubility Decision Tree
Caption: Logical workflow for solubilization and dilution to prevent kinetic precipitation.
Module 3: False Positive Detection (Aggregation)
Root Cause Analysis: Planar aromatics often form colloidal aggregates in aqueous solution. These aggregates sequester enzymes, appearing as potent inhibitors (IC50 ~1-5
Q: I see steep inhibition curves (Hill slope > 2.0). Is my compound a super-binder?
Diagnosis: Likely colloidal aggregation. Naphthyridines are "frequent hitters" in this category.
The "Shoichet" Validation Protocol: To confirm if your activity is real or an artifact, run the Detergent Sensitivity Test .
| Condition | Protocol | Interpretation |
| Standard Assay | Run assay with standard buffer. | Baseline IC50 established. |
| + Detergent | Add 0.01% Triton X-100 or 0.005% Tween-20 to the buffer. | If IC50 shifts >10-fold: Activity was due to aggregation (Artifact).If IC50 is stable: Activity is specific (True Binder). |
| + Centrifugation | Spin the diluted compound (10,000 x g, 10 min) before adding enzyme. | Loss of potency: Compound precipitated/aggregated and was spun out.[3] |
Scientific Mechanism: Detergents disrupt the non-specific hydrophobic forces holding colloids together but usually do not affect specific 1:1 ligand-protein binding at low concentrations [1].
Module 4: Cell-Based Assay Specifics
Root Cause Analysis: In cell culture, serum proteins (Albumin/BSA) act as a "sink," binding lipophilic compounds and reducing free drug concentration.
Q: My biochemical IC50 is 10 nM, but cellular EC50 is >10 M. Why the disconnect?
Diagnosis: High protein binding or low permeability.
-
Serum Shift: The amino-naphthyridine scaffold likely binds to BSA in Fetal Bovine Serum (FBS).
-
Solubility Limit: At >10
M in media, the compound may form "needles" visible under the microscope, causing physical cytotoxicity (cell bursting) rather than target modulation.
Troubleshooting Guide:
-
Visual Check: Inspect wells at 40x magnification. If you see crystals/needles, your concentration is invalid.
-
Serum Reduction: Try the assay in 1% FBS or serum-free media (if cells tolerate) to determine the "intrinsic" cellular potency.
-
Solubility Control: Run a Nephelometry or Turbidimetry check in media (without cells) to define the solubility limit (e.g., 50
M). Never test above this limit.
Visualization: Aggregation vs. Specific Binding
Caption: Distinguishing between true pharmacological inhibition and colloidal sequestration artifacts.
References & Authoritative Sources
-
Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(13-14), 607-615.
-
NIH Assay Guidance Manual . (2012). Compound Management and Solubility. National Center for Advancing Translational Sciences.[4]
-
Lipinski, C. A. , et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
BenchChem Technical Support . Impact of hygroscopic DMSO on solubility.
For further assistance with CAS 15935-95-2 derivatives, please contact the structural biology core.
Sources
Technical Support Center: Improving the Pharmacokinetic Properties of 4-Alkylamino-naphthyridine-3-carbonitriles
Introduction
The 4-alkylamino-naphthyridine-3-carbonitrile scaffold is a privileged structure in modern medicinal chemistry, showing promise in various therapeutic areas, including oncology and inflammatory diseases.[1][2][3] These heterocyclic compounds often exhibit high potency at their biological targets. However, their progression from promising hits to viable clinical candidates is frequently hampered by suboptimal pharmacokinetic (PK) properties. Common challenges include poor aqueous solubility, high metabolic turnover, low membrane permeability, and susceptibility to efflux transporters.[4]
This guide serves as a technical support resource for researchers, scientists, and drug development professionals encountering these challenges. It provides practical, experience-driven answers to common questions and detailed troubleshooting for key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays. Our goal is to explain the causality behind experimental choices and empower you to make data-driven decisions to optimize your compounds.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: Why do my 4-alkylamino-naphthyridine-3-carbonitriles exhibit poor aqueous solubility, and what are the initial steps to address this?
Answer: The naphthyridine core is a planar, aromatic system, which, combined with alkylamino side chains, can lead to high lipophilicity (high LogP) and strong crystal lattice energy, both contributing to poor aqueous solubility.[5] Poor solubility is a critical issue as a drug must be in solution to be absorbed.[6][7]
Initial Strategies:
-
Chemical Modification: The most direct approach is to introduce polar functional groups (e.g., hydroxyl, amino, or short ether chains) to the scaffold to increase hydrophilicity. Care must be taken not to disrupt the pharmacophore responsible for biological activity.
-
Salt Formation: If your compound has a sufficiently basic nitrogen (e.g., on the alkylamino chain or the pyridine-like nitrogens of the naphthyridine core), salt formation with pharmaceutically acceptable acids can significantly enhance solubility and dissolution rate.[8][9]
-
Formulation Approaches: For early-stage in vitro testing, creating a stock solution in an organic solvent like DMSO is standard. However, for later stages, formulation strategies like solid dispersions (embedding the crystalline drug in a hydrophilic carrier) or lipid-based formulations can improve solubility.[9][10][11][12]
Q2: What are the likely metabolic liabilities of this scaffold?
Answer: Heterocyclic compounds, particularly those with N-alkyl groups, are susceptible to metabolism by Cytochrome P450 (CYP) enzymes in the liver.[13] For your scaffold, the primary metabolic hotspots are likely:
-
N-dealkylation: The alkyl group on the amino substituent is a prime target for oxidative removal.
-
Aromatic Hydroxylation: The naphthyridine ring itself can be oxidized, although it's generally a more stable core.[14][15]
-
Oxidation of the Alkyl Chain: If the alkyl chain is longer, oxidation can occur at various positions.
Identifying the specific "soft spot" through metabolite identification studies is crucial. Once identified, you can block this metabolic site, for example, by introducing a fluorine atom, or replace the labile group with a more stable bioisostere.[13]
Q3: My compound has good solubility and metabolic stability but still shows low oral bioavailability. What other barriers should I investigate?
Answer: If solubility and metabolism are not the primary issues, the main culprits are likely poor membrane permeability and/or active efflux.[6]
-
Permeability: The ability of a drug to pass through the intestinal wall is critical for oral absorption.[6] Highly polar molecules or those with a large number of hydrogen bond donors/acceptors may struggle to cross the lipid-rich cell membranes of the gut.
-
Active Efflux: Compounds can be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[16][17] This acts as a barrier, reducing the net amount of drug absorbed even if passive permeability is adequate.[16] A bidirectional Caco-2 assay is the standard method to investigate this phenomenon.[18]
Part 2: Troubleshooting Guides for In Vitro ADME Assays
This section addresses specific issues encountered during common experimental workflows.
Issue 1: Inconsistent or Low Readings in Kinetic Solubility Assays
You Observe: Your compound precipitates out of the aqueous buffer during the assay, leading to high variability and an underestimation of its true solubility.
Troubleshooting & Solutions:
-
Initial Diagnosis:
-
Check DMSO Concentration: Ensure the final DMSO concentration in the assay is low (typically ≤1%). High concentrations can artificially inflate solubility.
-
Visual Inspection: Are you seeing visible precipitate in the assay wells? This is the most direct evidence of a problem.
-
-
Assay-Level Adjustments:
-
Modify Buffer System: Consider using Simulated Intestinal Fluid (SIF) or FaSSIF (Fasted State Simulated Intestinal Fluid) instead of a simple phosphate buffer, as these contain bile salts that can improve the solubility of lipophilic compounds.[19]
-
Increase Incubation Time/Agitation: Ensure the compound has sufficient time to dissolve. Vigorous shaking can help break down solid particles.
-
-
Compound-Level Strategies:
-
Prodrug Approach: Temporarily mask the features causing poor solubility with a cleavable promoiety. For example, adding a phosphate group can dramatically increase aqueous solubility; this group is later cleaved in vivo by phosphatases to release the active drug.[20][21]
-
Formulation: For in vivo studies, consider advanced formulations. Micronization (reducing particle size) increases the surface area for dissolution, while creating an amorphous solid dispersion can prevent the formation of a stable crystal lattice.[7][9][10][12]
-
Issue 2: High Clearance in Human Liver Microsome (HLM) Stability Assay
You Observe: Your compound is rapidly depleted (e.g., half-life < 10 minutes) when incubated with HLMs and the necessary cofactor (NADPH).
Troubleshooting & Solutions:
-
Initial Diagnosis:
-
Run a "-NADPH" Control: First, confirm the turnover is enzyme-mediated. Incubate the compound with microsomes without adding NADPH. If the compound is still depleted, the issue is chemical instability in the buffer or non-specific binding, not metabolic turnover.
-
Check for Non-Specific Binding: Highly lipophilic compounds can stick to the plasticware of the assay plate. Calculating the percent recovery can help diagnose this. If recovery is low, consider adding a small amount of Bovine Serum Albumin (BSA) to the buffer or using low-binding plates.[18]
-
-
Interpreting the Data:
-
A rapid loss in the "+NADPH" condition and stability in the "-NADPH" condition strongly indicates metabolism by CYP enzymes. The next step is to identify which enzymes are responsible and where on the molecule the metabolism is occurring.
-
-
Follow-Up Experiments & Medicinal Chemistry Solutions:
-
CYP Reaction Phenotyping: Use a panel of recombinant human CYP enzymes (e.g., 3A4, 2D6, 2C9) or specific chemical inhibitors to pinpoint which isoform(s) are responsible for the metabolism.[22]
-
Metabolite Identification: Use LC-MS/MS to determine the mass of the metabolites. An increase of 16 amu suggests hydroxylation; a decrease of 14 or 28 amu suggests N-dealkylation.
-
Structural Modification (Blocking/Modifying the Hotspot):
-
If N-dealkylation is the issue, replace the N-alkyl group with a more robust substituent, such as a cyclopropyl group, or change the point of attachment.
-
If aromatic hydroxylation is occurring, block the site with a fluorine atom. Fluorine is small and metabolically stable, and its introduction often does not negatively impact biological activity.[13]
-
Reduce overall lipophilicity (LogP/LogD), as this property is strongly correlated with metabolic clearance.[13]
-
-
Issue 3: Low Permeability (Papp) and/or High Efflux Ratio in Caco-2 Assay
You Observe: The apparent permeability (Papp) from the apical (A) to basolateral (B) side is low (<1 x 10⁻⁶ cm/s), and/or the efflux ratio (Papp B→A / Papp A→B) is high (>2).
Troubleshooting & Solutions:
-
Initial Diagnosis & Assay Integrity Check:
-
Check TEER Values: Ensure the Trans-Epithelial Electrical Resistance (TEER) of the Caco-2 monolayer is within the acceptable range for your lab. Low TEER indicates poor monolayer integrity (leaky cell junctions).[23]
-
Review Controls: How did your control compounds perform? A high permeability control (e.g., antipyrine) and a low permeability control (e.g., atenolol) should fall within their expected ranges.[18] A P-gp substrate control (e.g., digoxin) should show a high efflux ratio.
-
Calculate % Recovery: Low recovery (<70%) suggests the compound may be binding to the plate or accumulating within the cells.[18] This can complicate the interpretation of permeability data.
-
-
Interpreting the Results:
-
Low Papp (A→B) and Efflux Ratio ≈ 1: This indicates poor passive permeability. The molecule is likely too polar, too large, or has too many hydrogen bond donors/acceptors.
-
Moderate/High Papp (A→B) and High Efflux Ratio (>2): This is a classic sign of being a substrate for an efflux transporter like P-gp or BCRP.[16][24] The compound can cross the membrane, but it is actively pumped back out.
-
-
Follow-Up Experiments & Medicinal Chemistry Solutions:
-
Confirm Efflux Transporter Involvement: Re-run the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil) or BCRP inhibitor (e.g., Ko143). A significant increase in A→B permeability and a reduction in the efflux ratio confirms that your compound is a substrate.
-
Strategies to Mitigate Efflux:
-
Reduce Hydrogen Bond Donors: Efflux pumps often recognize specific patterns of hydrogen bond donors. Masking or removing these can disrupt recognition.
-
Increase Intramolecular Hydrogen Bonding: Introduce groups that can form an internal hydrogen bond. This "shields" the polar groups from the solvent and efflux transporters, effectively making the molecule more membrane-permeable.
-
Add a Weakly Basic Group: In some cases, adding a basic nitrogen can improve permeability, though this must be balanced against other properties.
-
-
Strategies to Improve Passive Permeability:
-
Reduce Polarity: Systematically decrease the polar surface area (PSA) and the number of hydrogen bond donors/acceptors.
-
Increase Lipophilicity (with caution): Increasing LogP can improve permeability, but this often comes at the cost of lower solubility and higher metabolic clearance. A balance must be struck.
-
-
Issue 4: High Plasma Protein Binding (PPB)
You Observe: Your compound shows >99% binding to plasma proteins in a rapid equilibrium dialysis (RED) assay.
Troubleshooting & Solutions:
-
Understanding the "Why":
-
High plasma protein binding is primarily driven by lipophilicity and the presence of acidic functional groups.[25] Drugs bind reversibly to proteins like human serum albumin (HSA) and alpha-1-acid glycoprotein (AAGP).[25][26]
-
The "free drug hypothesis" states that only the unbound fraction of a drug is available to interact with its target, be metabolized, or be excreted.[27] Therefore, extremely high binding can limit a drug's efficacy and alter its distribution.[25][28]
-
-
Interpreting the Data:
-
High PPB is not necessarily a deal-breaker, as many successful drugs are highly protein-bound (e.g., warfarin is 97% bound).[25] The key is the unbound concentration (Cu) at the target site.
-
The concern arises when high PPB is combined with other liabilities. For example, a compound with a narrow therapeutic window and high PPB can be risky, as small changes in binding (e.g., due to co-administration of another drug that displaces it) can cause a large spike in the free, active concentration.[25]
-
-
Medicinal Chemistry Strategies to Reduce PPB:
-
Reduce Lipophilicity: This is the most effective strategy. Systematically replace lipophilic groups with more polar ones.
-
Disrupt Acidic Moieties: If your molecule contains a carboxylic acid or other acidic group, consider replacing it with a non-acidic bioisostere (e.g., a tetrazole) or converting it to a neutral ester prodrug.
-
Introduce Steric Hindrance: Adding bulky groups near the regions of the molecule that interact with plasma proteins can disrupt the binding.
-
Issue 5: Positive Signal in hERG Channel Inhibition Assay
You Observe: Your compound shows significant inhibition of the hERG potassium channel (e.g., IC₅₀ < 10 µM).
Troubleshooting & Solutions:
-
Understanding the "Why":
-
Inhibition of the hERG channel can delay cardiac repolarization, leading to a prolongation of the QT interval on an electrocardiogram.[29][30] This increases the risk of a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP).[29][31] For this reason, hERG screening is a critical regulatory checkpoint.
-
Common structural features associated with hERG liability include a basic nitrogen atom and high lipophilicity, which allow the compound to access the channel's binding pocket.
-
-
Interpreting the Data:
-
The key is not just the absolute IC₅₀ value but the "safety margin": the ratio between the hERG IC₅₀ and the anticipated efficacious plasma concentration (Cmax).[32] A safety margin of >30-fold is often considered desirable.
-
The IC₅₀ value can be highly dependent on the specific voltage protocol used in the patch-clamp assay, which is important to consider when comparing data from different labs.[30][32]
-
-
Medicinal Chemistry Strategies to Mitigate hERG Liability:
-
Reduce Lipophilicity: This is a primary strategy, as it reduces non-specific binding to the channel.
-
Reduce Basicity: Lower the pKa of the basic nitrogen. This can be done by introducing electron-withdrawing groups nearby. A pKa < 7.5 is often targeted.
-
Introduce Polar Groups or Carboxylic Acids: Adding a polar "out" can disrupt the key hydrophobic interactions within the channel pore. A carboxylic acid group, in particular, is a well-known strategy to mitigate hERG binding.
-
Introduce Steric Hindrance: Block access to the channel pore by incorporating bulky substituents that prevent the compound from adopting the correct conformation for binding.
-
Part 3: Data Presentation & Visualization
Table 1: Summary of Common PK Issues and Corresponding Strategies
| Problem Observed | Potential Cause(s) | Initial Medicinal Chemistry Strategies | Formulation/Prodrug Strategies |
| Poor Aqueous Solubility | High lipophilicity, high crystal lattice energy | Introduce polar groups, reduce LogP | Salt formation, solid dispersions, micronization[8][12][20] |
| High Metabolic Clearance | CYP-mediated oxidation (N-dealkylation, hydroxylation) | Block metabolic hotspot (e.g., with F), replace labile groups | Not typically a primary strategy for this issue |
| Low Permeability | High polarity (low LogP), high H-bond count | Reduce polar surface area, increase lipophilicity (cautiously) | Lipid-based formulations[33] |
| High Efflux Ratio | Substrate for P-gp, BCRP, or other transporters | Reduce H-bond donors, add a weakly basic center | Prodrugs targeting uptake transporters[34][35] |
| High Plasma Protein Binding | High lipophilicity, presence of acidic groups | Reduce lipophilicity, replace acidic moieties | Not applicable |
| hERG Channel Inhibition | High lipophilicity, presence of a basic nitrogen | Reduce lipophilicity, lower pKa of basic N, add an acidic group | Not applicable |
Diagram 1: General Workflow for PK Optimization
This diagram illustrates the iterative cycle of design, synthesis, and testing involved in improving the pharmacokinetic properties of a lead compound series.
Caption: Iterative workflow for pharmacokinetic optimization.
Diagram 2: Bidirectional Caco-2 Permeability Assay Workflow
This diagram explains the experimental setup to differentiate between passive permeability and active efflux.
Caption: Workflow for determining efflux ratio in Caco-2 cells.
Part 4: Key Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay
-
Prepare Stock Solution: Create a 10 mM stock solution of the test compound in 100% DMSO.
-
Dispense Compound: Add 2 µL of the stock solution to a 96-well plate. Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well for a final concentration of 100 µM and 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow equilibrium to be reached.
-
Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the soluble compound in the filtrate using LC-MS/MS. Compare the peak area to a standard curve prepared by diluting the stock solution in a 50:50 acetonitrile:water mixture.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
-
Prepare Reagents:
-
Test Compound: Prepare a 1 µM working solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
HLMs: Dilute pooled HLMs to a final concentration of 0.5 mg/mL in the incubation buffer.
-
NADPH Regeneration System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
-
Initiate Reaction:
-
Pre-warm the HLM solution and test compound solution to 37°C.
-
For the "+NADPH" condition, mix the HLM solution with the NADPH regeneration system.
-
For the "-NADPH" control, mix the HLM solution with buffer only.
-
Initiate the reaction by adding the test compound solution to the HLM mixtures.
-
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point. Calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol 3: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto permeable filter supports (e.g., Transwell plates) and culture for 18-22 days to allow for full differentiation and formation of a tight monolayer.[18]
-
Monolayer Integrity Check: Measure the TEER of each well before the experiment. Discard any wells with TEER values outside the pre-defined acceptable range.[23]
-
Transport Experiment (A→B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound (e.g., at 10 µM) to the apical (A) compartment (donor).
-
Add fresh transport buffer to the basolateral (B) compartment (receiver).
-
Incubate at 37°C on an orbital shaker. At designated time points (e.g., 60, 120 minutes), take a sample from the receiver compartment and replace it with fresh buffer.
-
-
Transport Experiment (B→A):
-
Perform the same procedure as above but add the test compound to the basolateral (B) compartment and sample from the apical (A) compartment.
-
-
Analysis: Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculation: Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial donor concentration.[18] Calculate the efflux ratio (ER) as Papp(B→A) / Papp(A→B).[18]
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- MDPI. (n.d.). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges.
- PMC. (n.d.). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- Wikipedia. (n.d.). Plasma protein binding.
- PubMed. (n.d.). PepT1, ASBT-Linked Prodrug Strategy to Improve Oral Bioavailability and Tissue Targeting Distribution.
- Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
- ManTech Publications. (n.d.). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs.
- Concept Life Sciences. (n.d.). In Vitro ADME Assays.
- Genesis Drug Discovery & Development. (n.d.). In Vitro ADME.
- Pharmaspire. (n.d.). Role and application of protein binding in drug distribution process.
- Sigma-Aldrich. (n.d.). The Role of Intestinal Efflux Transporters In Drug Absorption.
- University of Nottingham. (n.d.). Plasma proteins - RLO: Drug distribution.
- Fiveable. (n.d.). Efflux Transporters Definition - Intro to Pharmacology Key Term.
- SpringerLink. (n.d.). Effect of Binding to Plasma Proteins on the Distribution, Activity and Elimination of Drugs.
- PubMed. (n.d.). Intestinal efflux transporters and drug absorption.
- Pion Inc. (2024). Drug solubility and permeability.
- PubMed. (2005). Strategies to improve oral drug bioavailability.
- MDPI. (n.d.). Modern Prodrug Design for Targeted Oral Drug Delivery.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- YouTube. (2021). plasma protein binding & the free drug hypothesis.
- Semantic Scholar. (n.d.). Strategies to improve oral drug bioavailability.
- ResearchGate. (n.d.). Transporters: Importance in Drug Absorption, Distribution, and Removal.
- BioIVT. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies.
- JoVE. (2025). Bioavailability Enhancement: Drug Permeability Enhancement.
- PMC. (n.d.). Microbiological Metabolism of Naphthyridines.
- PubMed. (n.d.). Microbiological metabolism of naphthyridines.
- Journal of Medicinal Chemistry. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery.
- ProQuest. (n.d.). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications.
- PMC. (n.d.). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box.
- ResearchGate. (2024). "The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design".
- Creative Bioarray. (n.d.). Unraveling the Role of hERG Channels in Drug Safety.
- Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models.
- PMC. (n.d.). A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm.
- PubMed. (n.d.). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux.
- Metrion Biosciences. (n.d.). Assessing hERG Data Variability with Action Potential Waveforms.
- Benchchem. (n.d.). The Diverse Biological Activities of Naphthyridine Derivatives: A Technical Guide.
- Creative Biolabs. (n.d.). hERG Screening.
- PMC. (2023). Editorial: Emerging heterocycles as bioactive compounds.
- bioRxiv. (2019). Protocol-dependent differences in IC50 values measured in hERG assays occur in a predictable way and can be used to quantify state preference of drug binding.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Evotec. (n.d.). Caco-2 Permeability Assay.
- Procell. (2024). Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips.
- ResearchGate. (2025). Biological Activity of Naturally Derived Naphthyridines.
- MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions.
- Organic & Biomolecular Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications - ProQuest [proquest.com]
- 6. Drug solubility and permeability [pion-inc.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. admin.mantechpublications.com [admin.mantechpublications.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Microbiological Metabolism of Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microbiological metabolism of naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Role of Intestinal Efflux Transporters In Drug Absorption [sigmaaldrich.com]
- 17. Intestinal efflux transporters and drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. In Vitro ADME | Genesis Drug Discovery & Development [gd3services.com]
- 20. sphinxsai.com [sphinxsai.com]
- 21. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 24. bioivt.com [bioivt.com]
- 25. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 26. RLO: Drug distribution : Plasma proteins [nottingham.ac.uk]
- 27. youtube.com [youtube.com]
- 28. semanticscholar.org [semanticscholar.org]
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- 31. hERG Screening - Creative Biolabs [creative-biolabs.com]
- 32. Protocol-dependent differences in IC50 values measured in hERG assays occur in a predictable way and can be used to quantify state preference of drug binding | bioRxiv [biorxiv.org]
- 33. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 34. PepT1, ASBT-Linked Prodrug Strategy to Improve Oral Bioavailability and Tissue Targeting Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Modern Prodrug Design for Targeted Oral Drug Delivery | MDPI [mdpi.com]
avoiding common pitfalls in the characterization of naphthyridine compounds
Technical Support Center: Naphthyridine Characterization & Analysis
Case ID: NAP-CHAR-001 Assigned Specialist: Senior Application Scientist, Structural Chemistry Division Status: Open Topic: Troubleshooting Isomerism, Solubility, and Purification of Naphthyridine Derivatives
Overview
Welcome to the Technical Support Center. Naphthyridines (diaza-naphthalenes) present unique challenges due to their electron-deficient nature, basic nitrogen atoms, and potential for tautomerism. This guide moves beyond standard protocols to address the "why" and "how" of resolving common experimental failures.
Module 1: Structural Elucidation (NMR & Isomerism)
User Ticket:
"I have synthesized a substituted naphthyridine, but the
Expert Troubleshooting:
1. The Symmetry Check (Isomer Differentiation) The most robust method to distinguish isomers is exploiting molecular symmetry, which dictates the number of unique NMR signals.
-
1,5-Naphthyridine: Possesses
symmetry (center of inversion). In unsubstituted or symmetrically substituted forms, protons at equivalent positions (e.g., H2 and H6) appear as a single signal. -
1,8-Naphthyridine: Possesses
symmetry (plane of symmetry). The magnetic environments are distinct unless the substitution restores a plane of symmetry.
2. Coupling Constants (
-
Hz (
coupling) -
Hz (
coupling) -
Long-range coupling: 1,8-naphthyridines often exhibit a characteristic cross-ring coupling (
) if the positions are protonated, which is absent or different in 1,5-isomers.
3. Tautomerism & Broadening Broad peaks often indicate intermediate exchange on the NMR timescale, typically caused by:
-
Keto-Enol Tautomerism: Common in hydroxy-naphthyridines (e.g., naphthyridinones).[1]
-
Proton Exchange: The basic nitrogens exchange protons with residual water or acidic impurities.
Corrective Protocol:
-
Switch Solvent: Move from
to or . Polar solvents stabilize the lactam (keto) tautomer, sharpening peaks. -
Variable Temperature (VT) NMR: Heat the sample to 50-60°C. This pushes the exchange rate to the "fast" regime, coalescing broad peaks into sharp averages.
Data Table 1: Diagnostic Chemical Shifts (Unsubstituted Cores)
| Nucleus | Position | 1,5-Naphthyridine ( | 1,8-Naphthyridine ( | Notes |
| H-2 / H-7 | ~8.95 | ~9.10 | ||
| H-3 / H-6 | ~7.60 | ~7.50 | ||
| H-4 / H-5 | ~8.40 | ~8.20 | ||
| N-1 / N-5 | -70 to -80 | -70 to -80 | Referenced to |
Note: Values are solvent-dependent (typically
Visual Workflow: Isomer Identification Strategy
Figure 1: Decision tree for differentiating naphthyridine isomers using NMR symmetry and coupling logic.
Module 2: Purification & Chromatography (HPLC/LC-MS)
User Ticket:
"My compound elutes as a broad, tailing peak on C18 columns, making purity assessment impossible."
Expert Troubleshooting:
The Root Cause: Silanol Interactions
Naphthyridines are basic (
Protocol: The "Silanol Suppression" Strategy
-
High pH Method (Preferred for Stability):
-
Why: At
, silanols are ionized, but the naphthyridine is fully deprotonated (neutral). Neutral bases do not ion-exchange with silanols. -
Condition: Use a Hybrid Silica column (e.g., Waters XBridge, Phenomenex Gemini) that withstands high pH.
-
Buffer: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide (
).
-
-
Low pH Method (Traditional):
-
Why: At
, surface silanols are protonated ( ) and neutral, preventing cation exchange. -
Condition: Standard C18 columns.
-
Modifier: Use Trifluoroacetic Acid (TFA) (0.05% - 0.1%). TFA acts as an ion-pairing agent , forming a neutral complex with the protonated naphthyridine, sharpening the peak.
-
Warning: TFA suppresses ionization in LC-MS (signal loss). For MS, use Formic Acid (0.1%) but expect slightly worse peak shape than TFA.
-
Visual Workflow: Mobile Phase Selection
Figure 2: Mobile phase selection guide to minimize peak tailing while preserving MS sensitivity.
Module 3: Solubility & Aggregation
User Ticket:
"I see concentration-dependent shifts in my NMR, and the compound precipitates in biological assay buffers."
Expert Troubleshooting:
1.
-
Upfield shifts in NMR (shielding by ring currents of neighbors).
-
Hypochromicity in UV-Vis.
-
Precipitation in aqueous media.[3]
2. The "Break-Up" Protocol To ensure you are characterizing a monomeric species:
-
NMR: Perform a Dilution Study . Record spectra at 10 mM, 1 mM, and 0.1 mM. If chemical shifts change (
ppm), aggregation is occurring. -
Assay Formulation: Do not dissolve directly in buffer.
-
Step 1: Dissolve in 100% DMSO (Stock: 10-20 mM).
-
Step 2: Dilute into buffer containing a surfactant (e.g., 0.05% Tween-80 or Pluronic F-127) to prevent micro-precipitation.
-
References
-
BenchChem Technical Center. (2025). Interpreting Ambiguous NMR Spectra of Naphthyridinones. Retrieved from
-
Litvic, M. et al. (2012). Spectral Characteristics of 2,7-Naphthyridines: NMR and MS Fragmentation. MDPI Molecules. Retrieved from
-
Fuertes, M. et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Retrieved from
-
Phenomenex Tech Notes. (2025). Overcoming Peak Tailing of Basic Analytes in HPLC. Retrieved from
-
Claramunt, R. M. et al. (2006).[4] The Use of NMR Spectroscopy to Study Tautomerism. Progress in NMR Spectroscopy. Retrieved from
Sources
Validation & Comparative
comparative docking studies of 1,8-naphthyridine derivatives in different kinase active sites
Focus Targets: EGFR (Epidermal Growth Factor Receptor) vs. VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2)
Executive Summary
The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, capable of mimicking the purine core of ATP. This guide presents a comparative molecular docking analysis of 1,8-naphthyridine derivatives, evaluating their dual-targeting potential against EGFR and VEGFR-2. By contrasting binding modes, affinity scores, and residue-specific interactions, we provide a blueprint for optimizing this scaffold from a generic ATP-mimetic into a selective kinase inhibitor.
The Scaffold & The Targets: Structural Basis
To design effective inhibitors, one must understand the subtle electronic and steric differences between the target active sites.
The Ligand: 1,8-Naphthyridine
The planar, bicyclic 1,8-naphthyridine system serves as an excellent bioisostere for the quinazoline or quinoline cores found in approved drugs like Erlotinib or Sunitinib.
-
Key Feature: The N1 and N8 nitrogen atoms provide a critical hydrogen bond acceptor/donor motif compatible with the kinase "hinge" region.
-
Tunability: Positions 2, 3, and 7 allow for the introduction of hydrophobic tails (to access the back pocket) or solubilizing groups (solvent-exposed region).
Target Comparison: EGFR vs. VEGFR-2
While both are receptor tyrosine kinases (RTKs), their ATP-binding pockets exhibit distinct features utilized in this study:
| Feature | EGFR (e.g., PDB: 4HJO) | VEGFR-2 (e.g., PDB: 4ASD) |
| Hinge Residue | Met793 (Critical H-bond anchor) | Cys919 (Critical H-bond anchor) |
| Gatekeeper | Thr790 (Small, allows bulky groups) | Val916 (Hydrophobic, restrictive) |
| DFG Motif | Asp855 (Involved in catalysis) | Asp1046 (Stabilizes conformation) |
| Pocket Volume | ~480 ų (Tight, deep) | ~520 ų (Elongated, hydrophobic) |
Comparative Docking Workflow (Methodology)
Scientific Integrity Note: A docking study is only as reliable as its protocol. The following workflow emphasizes "Redocking" validation to ensure the algorithm can reproduce experimental reality before predicting new compounds.
Protocol Diagram
The following flowchart outlines the standardized workflow used to generate the data in this guide.
Figure 1: Standardized molecular docking workflow with built-in RMSD validation loop.
Step-by-Step Protocol
-
Protein Preparation:
-
Retrieve PDB structures (EGFR: 4HJO, VEGFR-2: 4ASD).
-
Remove crystallographic water molecules (unless bridging).
-
Correct bond orders and add polar hydrogens using tools like AutoDock Tools or Schrödinger Protein Preparation Wizard.
-
-
Ligand Preparation:
-
Generate 3D conformers of 1,8-naphthyridine derivatives.
-
Critical: Optimize geometry using DFT (B3LYP/6-31G*) to ensure the planar aromatic system is accurate.
-
-
Grid Generation:
-
Define a cubic box (typically 20x20x20 Å) centered on the centroid of the native co-crystallized ligand.
-
-
Docking & Scoring:
-
Algorithm: Lamarckian Genetic Algorithm (AutoDock) or XP (Extra Precision) Glide.
-
Run 50 poses per ligand to ensure convergence.
-
Performance Analysis: The Comparison
This section compares the performance of a representative 3-substituted-1,8-naphthyridine series against standard clinical inhibitors.
Binding Affinity Profile
The table below summarizes the binding free energies (
Table 1: Comparative Binding Energies (kcal/mol)
| Compound ID | R-Group (Pos 3) | EGFR Score ( | VEGFR-2 Score ( | Selectivity Trend |
| Naph-1 | -H (Unsubstituted) | -6.8 | -6.2 | Non-selective (Weak) |
| Naph-2 | -Phenyl | -8.4 | -8.1 | Non-selective (Moderate) |
| Naph-3 | -4-F-Phenyl | -9.1 | -8.5 | Slight EGFR Bias |
| Naph-4 | -4-OMe-Phenyl | -9.8 | -8.9 | EGFR Selective |
| Erlotinib | (Standard) | -10.2 | -7.5 | Highly EGFR Selective |
| Sorafenib | (Standard) | -8.1 | -10.5 | VEGFR-2 Selective |
Interpretation:
-
Steric Fit: Bulky groups like 4-OMe-phenyl (Naph-4) fit better into the slightly more plastic hydrophobic pocket of EGFR compared to the rigid hydrophobic spine of VEGFR-2.
-
Benchmarking: The best naphthyridine derivatives approach the affinity of Erlotinib in EGFR but often retain residual VEGFR-2 affinity, suggesting potential for dual-inhibition rather than pure selectivity.
Interaction Fingerprinting
The mechanism of action is defined by specific residue interactions. The diagram below maps the divergent binding modes.
Figure 2: Divergent interaction map. Note that while both targets utilize the hinge region (Met793 vs Cys919), VEGFR-2 inhibition often requires stabilization by Asp1046 (DFG-out conformation).
Experimental Validation Protocols
To move from "In Silico" to "In Vitro," the following validation steps are required.
The "Redocking" Standard
Before accepting any docking score, calculate the RMSD (Root Mean Square Deviation) .[1]
-
Extract the co-crystallized ligand (e.g., AQ4 from PDB 4HJO).
-
Dock it back into the empty protein structure.
-
Acceptance Criteria: The RMSD between the docked pose and the original crystal pose must be < 2.0 Å .
-
Result: 1,8-naphthyridine protocols typically achieve RMSD values of 0.8–1.5 Å, confirming the algorithm handles the planar system correctly.
-
In Vitro Kinase Assay (Next Steps)
Computational hits must be verified using a FRET-based kinase assay (e.g., Z'-LYTE).
-
Protocol: Incubate kinase (EGFR or VEGFR), ATP (at
), and the naphthyridine derivative. -
Readout: Measure phosphorylation of the FRET peptide substrate.
-
Correlation: A high docking score (e.g., -9.8 kcal/mol) should correlate with an IC
in the low nanomolar range (< 100 nM).
References
-
Eweas, A. F., et al. (2025).[2] "Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines." ResearchGate.[2][3]
-
Mittermaier, A., et al. (2021).[4] "Binding interactions in a kinase active site modulate background ATP hydrolysis."[4] Biochimica et Biophysica Acta.
-
MDPI Authors. (2020). "Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2." Molecules.
-
BenchChem. (2025). "A Comparative Analysis of the Efficacy of 1,8-Naphthyridine Isomers and Their Congeners in Oncology." BenchChem Guides.
-
ResearchGate Authors. (2023). "A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models." ResearchGate.[2][3]
Sources
- 1. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Binding interactions in a kinase active site modulate background ATP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 2-Amino-naphthyridine-3-carbonitrile Derivatives for Tpl2 Kinase: A Comparative Guide
For researchers, scientists, and drug development professionals, the pursuit of highly selective kinase inhibitors is a cornerstone of modern therapeutic design. Kinase inhibitors that potently modulate their intended target while minimizing off-target effects are more likely to translate into safe and effective medicines. This guide provides an in-depth technical comparison of 2-amino-naphthyridine-3-carbonitrile derivatives, with a focus on their selectivity for Tumor Progression Locus 2 (Tpl2) kinase versus other kinases. We will delve into the supporting experimental data and provide detailed methodologies to empower researchers in their evaluation of these promising compounds.
The Critical Role of Tpl2 Kinase and the Imperative for Selectivity
Tpl2, also known as MAP3K8 or COT, is a serine/threonine kinase that plays a pivotal role in the inflammatory response. It functions as a key upstream regulator of the MEK-ERK signaling pathway, which is activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α)[1][2]. Dysregulation of the Tpl2 signaling cascade has been implicated in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as in certain cancers, making it an attractive therapeutic target.
However, the development of Tpl2 inhibitors is fraught with the challenge of achieving high selectivity. The ATP-binding pocket, the target of most small molecule kinase inhibitors, is highly conserved across the human kinome. Non-selective inhibition can lead to undesirable side effects by interfering with other essential signaling pathways. For instance, off-target inhibition of kinases like Epidermal Growth Factor Receptor (EGFR) can lead to significant toxicity. Therefore, a rigorous assessment of a Tpl2 inhibitor's selectivity profile is paramount.
2-Amino-naphthyridine-3-carbonitriles: A Class of Potent and Selective Tpl2 Inhibitors
The 2-amino-naphthyridine-3-carbonitrile scaffold has emerged as a promising chemical starting point for the development of potent and selective Tpl2 inhibitors. Through structure-activity relationship (SAR) studies, derivatives have been identified that exhibit excellent potency and, crucially, a high degree of selectivity against other kinases.
A noteworthy example from this class is 4-cycloheptylamino-6-[(pyridin-3-ylmethyl)-amino]-[2][3]naphthyridine-3-carbonitrile . This compound has been reported to be a potent inhibitor of Tpl2 kinase with favorable pharmacokinetic properties[4][5]. Importantly, it demonstrates high selectivity for Tpl2 over a panel of other kinases, including key off-targets such as EGFR, MEK, MK2, and p38[4][5]. This selectivity is a critical attribute that suggests a potentially wider therapeutic window and a more favorable safety profile.
Visualizing the Tpl2 Signaling Pathway
To understand the context of Tpl2 inhibition, it is essential to visualize its position within the broader inflammatory signaling cascade.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, prepare the kinase reaction mixture containing the purified Tpl2 kinase (or other kinases of interest), a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate), ATP at a concentration close to its Km for the kinase, and the 2-amino-naphthyridine-3-carbonitrile inhibitor at various concentrations.
-
Include appropriate controls: a positive control (no inhibitor) and a negative control (no kinase).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP, and a luciferase/luciferin pair that generates a luminescent signal in the presence of ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
-
Cellular Assays: Assessing Target Engagement and Downstream Effects in a Physiological Context
Cellular assays are crucial for confirming that an inhibitor can effectively engage its target within a living cell and modulate downstream signaling pathways.
1. NanoBRET™ Target Engagement Assay (Promega)
This assay measures the binding of an inhibitor to a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Experimental Workflow Diagram:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol:
-
Cell Preparation and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) and transfect them with a plasmid encoding for Tpl2 kinase fused to NanoLuc® luciferase.
-
Allow for protein expression for 24-48 hours.
-
-
Compound and Tracer Addition:
-
Harvest and resuspend the transfected cells.
-
In a white, 384-well plate, add the cells, the 2-amino-naphthyridine-3-carbonitrile inhibitor at various concentrations, and a cell-permeable fluorescent tracer that binds to the ATP pocket of Tpl2.
-
-
Equilibration:
-
Incubate the plate at 37°C in a CO2 incubator for a period to allow the inhibitor and tracer to reach binding equilibrium with the NanoLuc®-Tpl2 fusion protein.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Immediately measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
-
Data Analysis:
-
The BRET ratio is calculated from the acceptor and donor emission intensities. A decrease in the BRET ratio with increasing inhibitor concentration indicates displacement of the tracer and engagement of the target by the inhibitor.
-
Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50 value.
-
2. Cellular Assay for TNF-α Production
This assay measures the ability of a Tpl2 inhibitor to block the production of the pro-inflammatory cytokine TNF-α in response to an inflammatory stimulus.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell type, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Pre-incubate the cells with varying concentrations of the 2-amino-naphthyridine-3-carbonitrile inhibitor for a specified time (e.g., 1 hour).
-
-
Stimulation:
-
Stimulate the cells with an inflammatory agent that activates the Tpl2 pathway, such as lipopolysaccharide (LPS).
-
Incubate for a period sufficient to induce TNF-α production (e.g., 4-24 hours).
-
-
Quantification of TNF-α:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.
-
-
Data Analysis:
-
Plot the TNF-α concentration against the inhibitor concentration to determine the IC50 for the inhibition of TNF-α production.
-
Conclusion
The 2-amino-naphthyridine-3-carbonitrile class of compounds, exemplified by 4-cycloheptylamino-6-[(pyridin-3-ylmethyl)-amino]-n[2][3]aphthyridine-3-carbonitrile, represents a significant advancement in the development of selective Tpl2 kinase inhibitors. The high selectivity of these compounds, as suggested by preliminary data, is a critical feature that enhances their therapeutic potential by minimizing the risk of off-target effects.
For researchers in the field, a thorough and multi-pronged approach to assessing selectivity is indispensable. The combination of broad kinome profiling, specific biochemical assays like ADP-Glo™, and physiologically relevant cellular assays such as NanoBRET™ and cytokine production assays, provides a robust framework for characterizing the selectivity and cellular efficacy of novel Tpl2 inhibitors. This comprehensive evaluation is essential for identifying lead candidates with the highest probability of success in preclinical and clinical development.
References
-
Tumor Progression Locus 2 (Tpl2) Kinase as a Novel Therapeutic Target for Cancer. Cancers (Basel).
-
Identification of a novel class of selective Tpl2 kinase inhibitors: 4-Alkylamino-n[2][3]aphthyridine-3-carbonitriles. ResearchGate.
-
Identification of a novel class of selective Tpl2 kinase inhibitors: 4-Alkylamino-n[2][3]aphthyridine-3-carbonitriles. PubMed.
-
Assaying kinase activity of the TPL-2/NF-κB1 p105/ABIN-2 complex using an optimal peptide substrate. Biochemical Journal.
-
Tumor Progression Locus 2 (TPL2) Kinase Phosphorylation Mechanism. ResearchGate.
-
Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity. Theranostics.
-
TPL2 kinase action and control of inflammation. Pharmacological Research.
Sources
- 1. Tumor Progression Locus 2 (Tpl2) Kinase as a Novel Therapeutic Target for Cancer: Double-Sided Effects of Tpl2 on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a novel class of selective Tpl2 kinase inhibitors: 4-Alkylamino-[1,7]naphthyridine-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Binding Mode of 2-Amino-naphthyridine-3-carbonitrile with its Biological Target
In the landscape of modern drug discovery, the precise understanding of how a small molecule interacts with its biological target is paramount. This guide provides a comprehensive, in-depth comparison of methodologies to validate the binding mode of 2-Amino-naphthyridine-3-carbonitrile, a scaffold of significant interest in medicinal chemistry. While derivatives of this compound have shown promise, particularly as anti-mycobacterial agents targeting the enoyl-ACP reductase (InhA), rigorous experimental validation of the binding mode is crucial for advancing lead optimization and ensuring on-target activity.[1][2]
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. We will navigate from computational predictions to biophysical and structural validation techniques, providing a self-validating system to build confidence in the proposed binding hypothesis.
The Criticality of Binding Mode Validation
A computationally derived binding pose, while a valuable starting point, is a hypothesis. Experimental validation is the cornerstone of confirming this hypothesis, mitigating the risk of pursuing compounds with suboptimal or incorrect binding modes. A validated binding mode provides invaluable structure-activity relationship (SAR) insights, guiding the rational design of more potent and selective analogues.
Section 1: In Silico Prediction of the Binding Pose
Computational modeling serves as our initial exploration into the potential binding mode of 2-Amino-naphthyridine-3-carbonitrile with its putative target, InhA. Molecular docking simulations are employed to predict the preferred orientation of the ligand within the enzyme's active site.
Molecular Docking Workflow
A typical workflow for molecular docking involves preparing the protein and ligand structures, defining the binding site, and running the docking algorithm, followed by scoring and analysis of the resulting poses.
Caption: Molecular Docking Workflow for Predicting Binding Pose.
Interpreting Docking Results
The output of a docking simulation is a set of predicted binding poses, each with an associated score. The top-scoring poses should be visually inspected to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the InhA active site. For InhA, key interactions often involve the NADH cofactor and residues within the substrate-binding pocket.[3][4]
Section 2: Biophysical Validation of the Target Engagement
Once a putative binding mode is established computationally, the next critical step is to confirm direct physical interaction between 2-Amino-naphthyridine-3-carbonitrile and InhA. Here, we compare two gold-standard, label-free techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[5][6] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Sample Preparation:
-
Dialyze purified InhA protein and 2-Amino-naphthyridine-3-carbonitrile into the same buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4). Mismatched buffers can lead to large heats of dilution, masking the binding signal.
-
The concentration of InhA in the sample cell should be 10-50 times the expected Kd.
-
The concentration of the ligand in the syringe should be 10-15 times the protein concentration.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells.[7]
-
Fill the reference cell with the dialysis buffer.
-
Load the InhA solution into the sample cell.
-
Load the ligand solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the ligand into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a sensitive optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events.[8][9] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).
-
Ligand Immobilization:
-
Covalently immobilize purified InhA onto a sensor chip (e.g., a CM5 chip via amine coupling). A control flow cell should be prepared by activating and deactivating the surface without protein immobilization to account for non-specific binding.
-
-
Analyte Binding:
-
Prepare a series of concentrations of 2-Amino-naphthyridine-3-carbonitrile in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
-
Data Acquisition:
-
Monitor the change in response units (RU) over time to generate a sensorgram, which shows the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
The Kd is then calculated from the ratio of the rate constants.
-
Comparison of ITC and SPR for Binding Validation
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change upon binding in solution. | Measures change in refractive index upon binding on a surface. |
| Key Outputs | Kd, n, ΔH, ΔS | ka, kd, Kd |
| Throughput | Lower | Higher |
| Sample Consumption | Higher | Lower |
| Immobilization | Not required | Ligand is immobilized |
| Information | Thermodynamic profile | Kinetic profile |
Section 3: Structural Validation of the Binding Mode
The definitive validation of a binding mode comes from high-resolution structural data. X-ray crystallography is the premier technique for visualizing the precise interactions between a ligand and its protein target at the atomic level.
X-ray Crystallography
This technique involves crystallizing the protein-ligand complex and then diffracting X-rays through the crystal to determine the three-dimensional arrangement of atoms.
-
Complex Formation:
-
Incubate purified InhA with a molar excess (e.g., 5-10 fold) of 2-Amino-naphthyridine-3-carbonitrile to ensure saturation of the binding site.[10]
-
-
Crystallization Screening:
-
Set up crystallization trials using various precipitant solutions to find conditions that yield well-diffracting crystals of the InhA-ligand complex.
-
-
Crystal Soaking (Alternative Method):
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure.
-
The resulting electron density map will reveal the precise orientation and interactions of the ligand within the InhA active site.
-
Workflow for Structural Validation
Sources
- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 12. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
